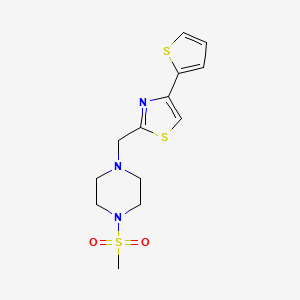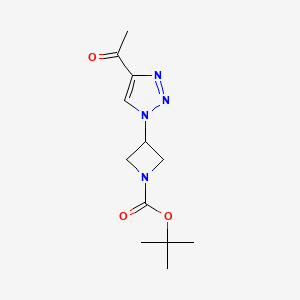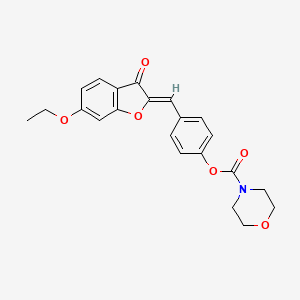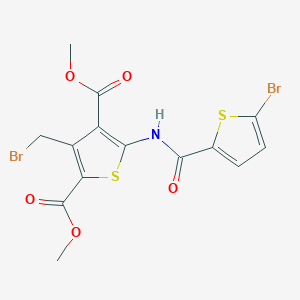
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that has been synthesized through a variety of methods, including the use of piperazine and thiophene as starting materials. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes or signaling pathways.
Biochemical and Physiological Effects
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole has been found to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antitumor, and antimicrobial activity. The compound has also been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole in lab experiments is its potential therapeutic applications. The compound has been found to exhibit a range of effects that make it a promising candidate for further investigation. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, which may help to optimize its use in experiments. Additionally, further studies could investigate the safety and toxicity of the compound, which would be important for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole has been achieved through several methods. One such method involves the reaction of piperazine with 2-bromo-4-(methylsulfonyl)benzaldehyde to form an intermediate, which is then reacted with thiophene-2-carboxylic acid to yield the final product. Another method involves the reaction of 2-(4-(methylsulfonyl)piperazin-1-yl)ethanamine with 2-bromo-4-(thiophen-2-yl)acetic acid to form the thiazole derivative.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole have been explored in several scientific studies. One study found that the compound exhibited anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for inflammatory diseases. Another study found that the compound had antitumor activity against human gastric cancer cells, indicating that it may have potential as an anticancer agent.
Propiedades
IUPAC Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-21(17,18)16-6-4-15(5-7-16)9-13-14-11(10-20-13)12-3-2-8-19-12/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBGTQNWXRTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2455686.png)
![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2455688.png)

![N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide](/img/structure/B2455691.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2455695.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2455702.png)
![[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea](/img/structure/B2455703.png)
